molecular formula C5H4Cl2N2O B8268751 4,5-Dichloro-3-methoxypyridazine

4,5-Dichloro-3-methoxypyridazine

Cat. No.: B8268751
M. Wt: 179.00 g/mol
InChI Key: YJFHQRYVXHHPPT-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-methoxypyridazine is a heterocyclic compound characterized by a pyridazine ring substituted with two chlorine atoms at the 4th and 5th positions and a methoxy group at the 3rd position. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-3-methoxypyridazine typically involves the methoxylation of 3,4,5-trichloropyridazine. This reaction is carried out using sodium methoxide (NaOMe) as the methoxylating agent. The process involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-3-methoxypyridazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4th and 5th positions can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in solvents such as methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, products like 4,5-diamino-3-methoxypyridazine or 4,5-dimethoxy-3-methoxypyridazine can be obtained.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with fewer chlorine atoms or altered ring structures.

Scientific Research Applications

4,5-Dichloro-3-methoxypyridazine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which 4,5-Dichloro-3-methoxypyridazine exerts its effects involves interactions with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

    Molecular Pathways: It may interfere with cellular signaling pathways, leading to altered cellular functions and responses.

Comparison with Similar Compounds

    3,4,5-Trichloropyridazine: The precursor in the synthesis of 4,5-Dichloro-3-methoxypyridazine.

    4,5-Dichloro-3-methylpyridazine: Similar in structure but with a methyl group instead of a methoxy group.

    3,4-Dichloro-5-methoxypyridazine: An isomer with different positions of chlorine and methoxy groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers and analogs. This uniqueness makes it a valuable compound for targeted chemical syntheses and specialized applications .

Properties

IUPAC Name

4,5-dichloro-3-methoxypyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-10-5-4(7)3(6)2-8-9-5/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFHQRYVXHHPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CN=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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